molecular formula C14H11N3O3 B098923 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine CAS No. 54367-85-0

3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine

Cat. No. B098923
CAS RN: 54367-85-0
M. Wt: 269.25 g/mol
InChI Key: JBZMLOBIJXSSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine, also known as MNBD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNBD is a benzoxadiazine derivative, which is a class of compounds that has been found to exhibit a range of biological activities, including antiviral, antimicrobial, and anticancer properties. In

Mechanism Of Action

The mechanism of action of 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine is not fully understood. However, it has been proposed that 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine may exert its antiviral activity by inhibiting the viral DNA polymerase, which is essential for viral replication. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine may also inhibit bacterial growth by disrupting the bacterial cell membrane. The anticancer activity of 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine may be due to its ability to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has been found to exhibit a range of biochemical and physiological effects. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to various diseases. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. In addition, 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has been shown to activate the Nrf2/ARE pathway, which is a cellular defense mechanism that protects against oxidative stress.

Advantages And Limitations For Lab Experiments

3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has several advantages for lab experiments. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine is relatively easy to synthesize and purify, making it readily available for research purposes. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has also been found to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. However, 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has some limitations for lab experiments. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has low solubility in water, which can limit its application in aqueous systems. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine also has low stability under acidic conditions, which can affect its activity in certain assays.

Future Directions

There are several future directions for 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine research. One area of interest is the development of 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine derivatives with improved activity and selectivity. Another area of interest is the investigation of the molecular mechanism of action of 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine, which could provide insights into its biological activity and potential therapeutic applications. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine could also be tested in animal models to evaluate its efficacy and safety for potential clinical use. Finally, 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine could be explored for its potential applications in other fields, such as materials science and catalysis.

Synthesis Methods

The synthesis of 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine involves a multistep process that includes the condensation of 4-methylbenzohydrazide with 2-nitrobenzaldehyde, followed by cyclization under acidic conditions. The final product is obtained by recrystallization from a suitable solvent. The purity and yield of 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has been found to exhibit a range of biological activities, including antiviral, antimicrobial, and anticancer properties. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has been shown to inhibit the replication of human cytomegalovirus (HCMV) in vitro, which is a common cause of morbidity and mortality in immunocompromised individuals. 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has also been found to exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. In addition, 3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

54367-85-0

Product Name

3-(4-Methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

3-(4-methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine

InChI

InChI=1S/C14H11N3O3/c1-9-5-7-10(8-6-9)14-15-11-3-2-4-12(17(18)19)13(11)20-16-14/h2-8H,1H3,(H,15,16)

InChI Key

JBZMLOBIJXSSSF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)[N+](=O)[O-])ON2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)[N+](=O)[O-])ON2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.